molecular formula C13H21BrCl2N2 B2687454 [1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-88-4

[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No. B2687454
M. Wt: 356.13
InChI Key: BDAQKFIAZHSMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromobenzyl)piperidin-4-ylmethanamine dihydrochloride (also known as 2-Bromo-4-methyl-N-benzylpiperidin-1-amine dihydrochloride, or BMP) is a synthetic compound with potential applications in scientific research. BMP belongs to a class of compounds known as piperidines, which are nitrogen-containing heterocyclic compounds. BMP has a wide range of applications in laboratory experiments, and its unique properties make it an attractive option for researchers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for [1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride involves the reaction of 2-bromobenzyl chloride with piperidine followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the final product.

Starting Materials
2-bromobenzyl chloride, piperidine, sodium borohydride, formaldehyde, hydrochloric acid, wate

Reaction
Step 1: 2-bromobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form the intermediate [1-(2-Bromobenzyl)piperidin-4-yl]methanol., Step 2: The intermediate is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form the amine [1-(2-Bromobenzyl)piperidin-4-yl]methanamine., Step 3: The amine is then reacted with formaldehyde in the presence of hydrochloric acid and water to form the dihydrochloride salt of [1-(2-Bromobenzyl)piperidin-4-yl]methanamine.

Mechanism Of Action

The exact mechanism of action of BMP is not known. However, it is believed to act as an inhibitor of certain enzymes and proteins. BMP has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 and cytochrome c oxidase. In addition, BMP has been shown to interact with proteins involved in signal transduction, such as G-protein coupled receptors.

Biochemical And Physiological Effects

The biochemical and physiological effects of BMP are not fully understood. However, it has been shown to have a number of effects on biological systems. BMP has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase. In addition, BMP has been shown to interact with proteins involved in signal transduction, such as G-protein coupled receptors.

Advantages And Limitations For Lab Experiments

The advantages of using BMP in laboratory experiments include its low cost, its availability, and its ability to inhibit the activity of certain enzymes. Additionally, BMP is relatively easy to synthesize, and it has a wide range of applications in scientific research.
The main limitation of using BMP in laboratory experiments is its lack of specificity. BMP has been shown to inhibit the activity of a number of enzymes and proteins, which can lead to unwanted side effects. Additionally, BMP has been shown to interact with proteins involved in signal transduction, which can lead to unintended consequences.

Future Directions

Future research on BMP should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to determine the specificity of BMP and its potential side effects. Additionally, further research should be conducted to explore the potential applications of BMP in drug design and development. Finally, further studies should be conducted to evaluate the safety and efficacy of BMP in laboratory experiments.

Scientific Research Applications

BMP has a wide range of applications in scientific research. It has been used in a variety of biological and chemical experiments, including studies of enzyme inhibition, protein-protein interactions, and drug-receptor binding. BMP has also been used to study the structure and function of proteins and other biomolecules. Additionally, BMP has been used in the synthesis of other compounds, such as peptides and nucleic acids.

properties

IUPAC Name

[1-[(2-bromophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAQKFIAZHSMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride

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